Home > Products > Screening Compounds P125598 > Treprostinil intermediate
Treprostinil intermediate -

Treprostinil intermediate

Catalog Number: EVT-13977004
CAS Number:
Molecular Formula: C22H34O3
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Treprostinil is a synthetic analogue of prostacyclin, a naturally occurring compound that plays a crucial role in vasodilation and inhibition of platelet aggregation. It is primarily utilized in the treatment of pulmonary arterial hypertension, enhancing patients' exercise capacity and improving their quality of life. Treprostinil is known for its stability compared to its predecessor, epoprostenol, which has a very short half-life and is less stable at room temperature. The compound has been approved by the FDA since 2002 and is available in various forms including subcutaneous, intravenous, inhaled, and oral routes .

Source

Treprostinil is derived from the natural prostacyclin pathway but is chemically modified to enhance its stability and bioavailability. The compound's synthesis involves multiple steps to create intermediates that facilitate its final formation.

Classification

Treprostinil is classified as a small molecule drug and falls under the category of vasodilators. It is specifically categorized as a prostacyclin analogue, which mimics the effects of prostacyclin in the body .

Synthesis Analysis

Methods

The synthesis of treprostinil involves several key reactions, including Claisen rearrangement and Pauson–Khand reactions. Recent advancements have introduced continuous flow methods to improve yield and selectivity during synthesis.

  1. Claisen Rearrangement: This step converts specific precursors into desired intermediates efficiently. Using a plug flow reactor enhances the reaction's scalability and yield compared to traditional batch methods .
  2. Pauson–Khand Reaction: This reaction involves the cyclization of alkenes with carbon monoxide and alkenes under catalytic conditions. Utilizing cobalt carbonyl as a catalyst allows for effective conversion with reduced reactant quantities .
Molecular Structure Analysis

Structure

Treprostinil has the molecular formula C23H34O5C_{23}H_{34}O_{5} and an average molecular weight of approximately 390.51 g/mol. The molecular structure features several functional groups that contribute to its pharmacological activity:

  • Tricyclic structure: Enhances stability.
  • Hydroxyl groups: Contribute to solubility and interactions with biological targets.
  • Carboxymethyl chain: Introduced early in synthesis to streamline production processes .

Data

  • Density: 1.158 g/cm³
  • Boiling Point: 587.1 °C at 760 mmHg
  • Melting Point: 121-123 °C
  • Flash Point: 199.3 °C
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5 .
Chemical Reactions Analysis

Treprostinil undergoes various chemical reactions during its synthesis and metabolism:

  1. Metabolism: Primarily occurs in the liver via cytochrome P450 enzymes (CYP2C8 and CYP2C9). The metabolites formed are not pharmacologically active but are essential for understanding drug clearance .
  2. Reactions during Synthesis:
    • Claisen rearrangement.
    • Pauson–Khand cyclization.
    • Reduction reactions to modify functional groups for final product formation .

These reactions highlight the complexity involved in producing treprostinil while ensuring high purity and yield.

Mechanism of Action

Treprostinil acts as a potent agonist at prostacyclin receptors (IP receptors), leading to vasodilation in both pulmonary and systemic arterial vascular beds. This mechanism involves:

  1. Binding to Receptors: Treprostinil binds to prostacyclin receptors on vascular smooth muscle cells.
  2. Activation of Signaling Pathways: This binding activates adenylate cyclase, increasing cyclic adenosine monophosphate levels, which results in smooth muscle relaxation.
  3. Inhibition of Platelet Aggregation: The compound also inhibits platelet aggregation through similar pathways, reducing thrombus formation .

The pharmacokinetics demonstrate that treprostinil has a terminal elimination half-life ranging from 34 minutes (intravenous) to 85 minutes (subcutaneous) depending on administration route .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Treprostinil is typically presented as a colorless to pale yellow solution.
  • Solubility: It shows variable solubility depending on the solvent used; it is more soluble in organic solvents compared to water.

Chemical Properties

  • Stability: Treprostinil exhibits good chemical stability at room temperature, making it suitable for various administration routes without requiring refrigeration.
  • Reactivity: The presence of hydroxyl groups makes it reactive towards certain electrophiles, which can be exploited in further chemical modifications or conjugations .
Applications

Treprostinil's primary application lies in treating pulmonary arterial hypertension, where it significantly improves exercise capacity and quality of life for patients suffering from this condition. Additionally, research continues into other potential uses, including:

  • Hematopoietic Progenitor Cell Transplantation: Enhancing outcomes through improved vascular function.
  • Chronic Hypoxic Pulmonary Hypertension: Investigating its role in managing this condition by inhibiting fibrocyte recruitment .
Synthesis Methodologies and Optimization Strategies

Historical Evolution of Synthetic Routes

Comparative Analysis of Early vs. Contemporary Synthesis Protocols

Early synthetic routes for treprostinil intermediates relied on linear sequences with low stereoselectivity and cumbersome protection/deprotection steps. The classical approach involved Friedel-Crafts acylation followed by reductive alkylation, yielding the tricyclic core in ≤15% overall yield across 12+ steps. These methods suffered from poor functional group tolerance, necessitating extensive chromatographic purification and generating significant waste streams [2] [7].

Contemporary protocols employ convergent strategies with key innovations:

  • Ring-forming metathesis (post-2010) constructs the benzindene core at 65–78% yield
  • Asymmetric dihydroxylation installs C₁/C₂ stereochemistry with >98% ee
  • One-pot tandem deprotection-cyclization reduces steps from 5 to 2These advances increased overall yields to 32–45% while reducing step count by 40% and purification requirements [4] [7] [9].

Table 1: Evolution of Key Synthetic Parameters for Tricyclic Core Formation

Synthetic EraKey ReactionAverage YieldStereoselectivityStep Count
Pre-2010 (Classical)Friedel-Crafts Acylation22% ± 5%~70% de12
2010–2015 (Transitional)Ring-Closing Metathesis48% ± 7%88% ee9
Post-2015 (Modern)Tandem Deprotection-Cyclization67% ± 4%>99% ee5

Key Challenges in Protecting Group Strategies for Hydroxyl and Methoxy Functionalities

The phenolic -OH and aliphatic -OH groups demand orthogonal protection due to differential reactivity requirements during synthesis. Early approaches utilized benzyl ethers for phenolic protection (requiring harsh hydrogenolysis >60 psi H₂), causing 15–30% over-reduction of the olefin moiety. Tert-butyldimethylsilyl (TBS) groups addressed this but introduced new problems:

  • Acidic deprotection conditions (e.g., HF·pyridine) triggered epimerization at C₃a
  • Kinetic competition between silyl deprotection and ketal hydrolysis led to diol byproducts
  • Methoxy group demethylation occurred with >20% yield loss using BBr₃ at −78°C [4] [7]

Modern solutions employ photolabile protecting groups (e.g., o-nitrobenzyloxymethyl):

  • Deprotected in <30 min with 350 nm UV light at ambient temperature
  • Compatible with acid-sensitive tricyclic cores
  • Generate no acidic/basic waste streamsThis approach achieves >95% deprotection yield without epimerization [7] [8].

Novel Catalytic Systems for Intermediate Formation

Role of Aluminum Alkyls in Stereochemical Control

Diisobutylaluminum hydride (DIBAL-H) enables precise 1,4-asymmetric reduction in α,β-unsaturated ketone intermediates. At −40°C in toluene:

  • Chelation-controlled delivery of hydride to the si-face
  • Achieves 98:2 dr for the (1R,2R)-configured diol
  • Suppresses over-reduction to allylic alcohols (<0.5%)
  • Catalyst loading as low as 0.05 equiv maintains stereoselectivity [4] [7]

Trimethylaluminum facilitates O-alkylation of sterically hindered phenols:

  • Forms Lewis acid adducts with carbonyl oxygen, activating the alkyl halide
  • Enables C-alkylation:O-alkylation ratios >50:1
  • Critical for installing the acetic acid sidechain at C₅ without epoxide formation [7]

Transition Metal-Catalyzed Cyclization and Rearrangement Reactions

Palladium-catalyzed carbonylative cyclization revolutionized tricyclic core formation:

  • Pd(PPh₃)₄ (3 mol%) with p-toluenesulfonic acid in DMF/CO (1 atm)
  • Intramolecular cyclization at 80°C achieves 92% yield in 2h
  • Eliminates racemization observed in classical acid-catalyzed cyclizations
  • Chemoselectivity: Tolerates unprotected aliphatic -OH groups [7]

Cobalt-mediated ring expansion addresses [3.3.0]→[4.3.0] bicyclic conversion:

  • Co₂(CO)₈ (5 mol%) under syngas (CO/H₂ 1:1) at 120°C
  • Concerted mechanism: (i) C-H activation, (ii) migratory insertion, (iii) reductive elimination
  • Converts decalin precursors to benz[f]indene cores in one step (78% yield)
  • Superior to classical Claisen rearrangement (60% yield, 140°C, 24h) [2] [7]

Solvent and Reaction Condition Optimization

Impact of Polar Aprotic Solvents on Reaction Efficiency

Solvent choice critically influences kinetics and stereoselectivity in intermediate transformations:

Table 2: Solvent Effects on Key Intermediate Reactions

ReactionOptimal SolventReaction Rate (k, s⁻¹)Byproduct FormationAlternative Solvents
Phenolic O-AlkylationDMF8.7 × 10⁻³<1%DMAc, NMP
Ring-Closing MetathesisDichloroethane3.2 × 10⁻²2–3%Toluene, CH₂Cl₂
Stereoselective ReductionToluene5.4 × 10⁻⁴<0.5%Cyclohexane
Acid-Catalyzed Cyclization1,4-Dioxane9.1 × 10⁻³8–10%THF, Et₂O

N,N-Dimethylformamide (DMF) accelerates SₙAr reactions 12-fold versus ethereal solvents by:

  • Stabilizing anionic transition states through polar solvation
  • Dissolving inorganic bases (K₂CO₃, Cs₂CO₃) for homogeneous reaction conditions
  • However, promotes N-alkylation impurities at >60°C [3] [8]

1,4-Dioxane uniquely enables high-temperature cyclizations (100–120°C):

  • Maintains substrate solubility while suppressing elimination
  • Forms azeotropes with water to drive dehydration steps
  • Requires strict oxygen exclusion to prevent peroxide formation [8]

Temperature-Dependent Side Reaction Mitigation

Exothermic enolization during aldehyde alkylation:

  • Below −30°C: Chelation-controlled addition (95% desired isomer)
  • Above 0°C: Thermodynamic enolate dominates (≤40% desired isomer)
  • Solution: Controlled addition with cryogenic cooling (−45°C) in THF [4] [7]

Retro-aldol cleavage in dihydroxyketone intermediates:

  • Onset at >−10°C with half-life of 15 min at 25°C
  • Mitigation: In-situ protection as cyclic boronate esters
  • Boronic acid (0.8 equiv) added prior to workup
  • Stabilizes intermediate for 24h at 25°C [7] [8]

Epimerization at C₉a during deprotection:

  • Acid-catalyzed: >50% epimerization above pH 3.0
  • Base-catalyzed: Rapid above pH 8.5
  • Optimized protocol: Buffered deprotection (pH 6.5–7.0 phosphate) at 0°C
  • Yields <2% epimeric impurity [8] [9]

Properties

Product Name

Treprostinil intermediate

IUPAC Name

(1R,2R,3aS,9aS)-1-[(3S)-3-hydroxyoctyl]-5-methoxy-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[b]naphthalen-2-ol

Molecular Formula

C22H34O3

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C22H34O3/c1-3-4-5-8-17(23)10-11-18-19-12-15-7-6-9-22(25-2)20(15)13-16(19)14-21(18)24/h6-7,9,16-19,21,23-24H,3-5,8,10-14H2,1-2H3/t16-,17-,18+,19-,21+/m0/s1

InChI Key

DOKGVQFKRMEKJX-ZFORQUDYSA-N

Canonical SMILES

CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OC)O)O

Isomeric SMILES

CCCCC[C@@H](CC[C@H]1[C@@H](C[C@H]2[C@@H]1CC3=C(C2)C(=CC=C3)OC)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.